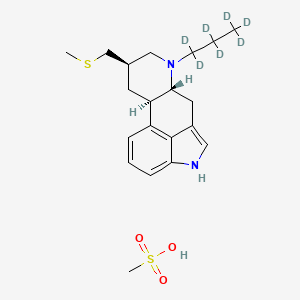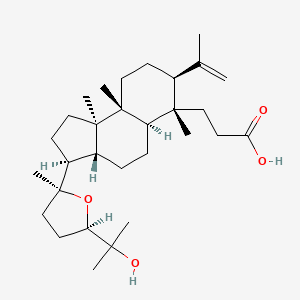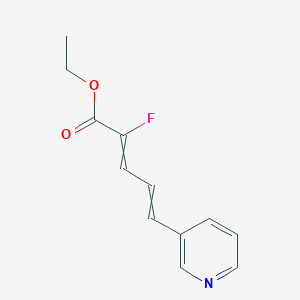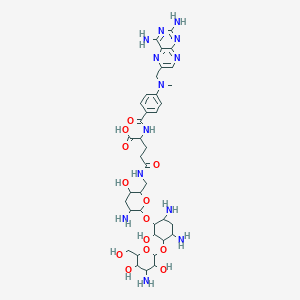
Pergolide Mesylate-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Pergolide Mesylate-d7 is a complex organic molecule. It features a unique structure with multiple chiral centers and deuterium atoms, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the indoloquinoline core. This is typically achieved through a series of cyclization reactions. The introduction of the heptadeuteriopropyl group is done via a deuterium exchange reaction, which requires specific conditions to ensure the incorporation of deuterium atoms. The methylsulfanylmethyl group is introduced through a substitution reaction, often using a methylsulfanyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanylmethyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The indoloquinoline core can be reduced under specific conditions to yield different derivatives.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced indoloquinoline derivatives, and substituted analogs.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a model compound for studying deuterium effects in organic reactions.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The indoloquinoline core can intercalate with DNA, affecting transcription and replication processes. The deuterium atoms can influence the rate of metabolic reactions, leading to altered pharmacokinetics. The methylsulfanylmethyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline
- (6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;hydrochloride
Uniqueness
The presence of deuterium atoms in the heptadeuteriopropyl group makes this compound unique compared to its non-deuterated analogs. This can lead to differences in metabolic stability and reaction kinetics, making it a valuable tool for studying isotope effects in biological systems.
Propriétés
Formule moléculaire |
C₂₀H₂₃D₇N₂O₃S₂ |
|---|---|
Poids moléculaire |
417.64 |
Synonymes |
(8β)-8-[(Methylthio)methyl]-6-propylergoline-d7 Mesylate; Celance-d7; Permax-d7; Nopar-d7; LY-127809-d7; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxo-5-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]pentanoic acid](/img/structure/B1151582.png)


